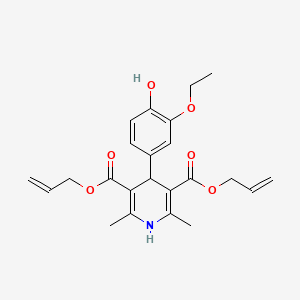
diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a useful research compound. Its molecular formula is C23H27NO6 and its molecular weight is 413.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 413.18383758 g/mol and the complexity rating of the compound is 692. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Diallyl 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyridine ring and multiple functional groups that may contribute to its biological activity. Its molecular formula is C21H27NO6 . The presence of the ethoxy and hydroxy groups suggests potential interactions with various biological targets.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. Diallyl derivatives are known to scavenge free radicals, which can reduce oxidative stress in cells. This activity is crucial for preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Antimicrobial Properties
Diallyl compounds have shown promising antimicrobial effects against various pathogens. A study demonstrated that related compounds increased the permeability of bacterial membranes, leading to cell death in Gram-positive bacteria such as Staphylococcus aureus . This mechanism suggests that this compound may possess similar antimicrobial properties.
Anti-inflammatory Effects
In vitro studies have indicated that diallyl derivatives can modulate inflammatory pathways. They may inhibit the production of pro-inflammatory cytokines and enzymes like COX-2, which play a significant role in the inflammatory response. This activity could be beneficial in treating chronic inflammatory conditions.
Neuroprotective Effects
Preliminary research suggests that this compound may have neuroprotective effects. By reducing oxidative stress and inflammation in neuronal cells, it could potentially aid in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : The hydroxy group on the phenyl ring may donate hydrogen atoms to free radicals, neutralizing them and preventing cellular damage.
- Membrane Disruption : Similar compounds have been shown to disrupt bacterial membranes, leading to increased permeability and cell death.
- Cytokine Modulation : The compound may inhibit signaling pathways involved in inflammation, reducing cytokine production.
Study 1: Antioxidant Activity Evaluation
A study evaluated the antioxidant potential of diallyl derivatives using DPPH and ABTS assays. Results indicated a significant reduction in free radical levels, suggesting strong antioxidant activity .
Study 2: Antimicrobial Efficacy Against Staphylococcus aureus
In another study, diallyl derivatives were tested against various bacterial strains. The results showed effective inhibition of Staphylococcus aureus growth at concentrations as low as 50 µg/mL .
Study 3: Neuroprotective Effects in Animal Models
A recent animal study assessed the neuroprotective effects of diallyl compounds in models of oxidative stress-induced neuronal injury. The results indicated a decrease in neuronal cell death and improved behavioral outcomes .
Propriétés
IUPAC Name |
bis(prop-2-enyl) 4-(3-ethoxy-4-hydroxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO6/c1-6-11-29-22(26)19-14(4)24-15(5)20(23(27)30-12-7-2)21(19)16-9-10-17(25)18(13-16)28-8-3/h6-7,9-10,13,21,24-25H,1-2,8,11-12H2,3-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDMRPBAVAOZSDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=C2C(=O)OCC=C)C)C)C(=O)OCC=C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














